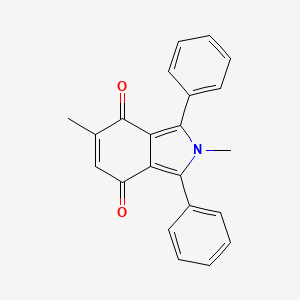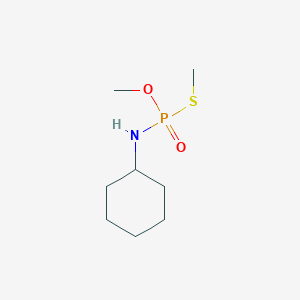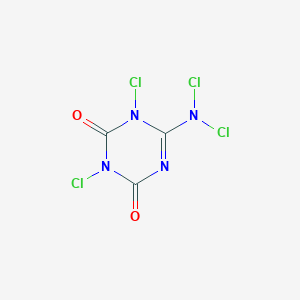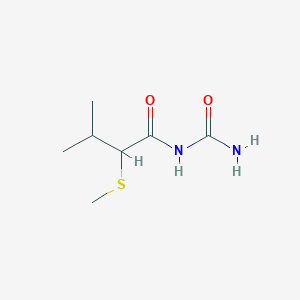![molecular formula C4H11N3O2S B14476296 N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide CAS No. 69276-91-1](/img/structure/B14476296.png)
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is a hydrazone derivative known for its unique chemical structure and properties. This compound is part of the Schiff base family, which is characterized by the presence of an azomethine group (-NHN=CH-).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve the hydrazine derivative in ethanol.
Step 2: Add the aldehyde or ketone to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. The azomethine group plays a crucial role in binding to metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The compound’s ability to form hydrogen bonds and coordinate with metal centers is key to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
Uniqueness
N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and binding properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in catalysis, medicinal chemistry, and materials science .
Properties
CAS No. |
69276-91-1 |
|---|---|
Molecular Formula |
C4H11N3O2S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
N-(dimethylamino)-N'-methylsulfonylmethanimidamide |
InChI |
InChI=1S/C4H11N3O2S/c1-7(2)5-4-6-10(3,8)9/h4H,1-3H3,(H,5,6) |
InChI Key |
SJTQTWZNOKEMKQ-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)N/C=N/S(=O)(=O)C |
Canonical SMILES |
CN(C)NC=NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)


![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)


![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)


![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)

